molecular formula C13H9Br2NO5S B280688 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid

カタログ番号 B280688
分子量: 451.09 g/mol
InChIキー: MNRIIDRHUGBKAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid, also known as DBSA, is a sulfonic acid derivative of benzoic acid. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DBSA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.

作用機序

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to selectively inhibit PTPs without affecting other phosphatases, such as alkaline phosphatases. This selectivity is important in minimizing off-target effects and improving the specificity of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid as a therapeutic agent.
Biochemical and Physiological Effects:
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits the proliferation of cancer cells and induces apoptosis. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid is also relatively easy to synthesize and has a high purity. However, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has some limitations. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid research. One potential application is in the development of novel cancer therapies. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may have potential applications in the treatment of autoimmune disorders, as dysregulation of PTP activity has been implicated in the development of these diseases. Further research is needed to determine the safety and efficacy of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid in these applications. Finally, the development of more potent and selective PTP inhibitors based on the structure of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may lead to the discovery of novel therapeutic agents.

合成法

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid can be synthesized by reacting 3,5-dibromo-4-hydroxyaniline with chlorosulfonic acid in the presence of anhydrous aluminum chloride. The resulting product is then neutralized with sodium hydroxide to obtain 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid. This synthesis method is efficient and yields a high purity product.

科学的研究の応用

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been extensively used in scientific research as a PTP inhibitor. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. As a result, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has potential therapeutic applications in the treatment of various diseases.

特性

分子式

C13H9Br2NO5S

分子量

451.09 g/mol

IUPAC名

3-[(3,5-dibromo-4-hydroxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H9Br2NO5S/c14-10-5-8(6-11(15)12(10)17)16-22(20,21)9-3-1-2-7(4-9)13(18)19/h1-6,16-17H,(H,18,19)

InChIキー

MNRIIDRHUGBKAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O

正規SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。